Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate
Overview
Description
“Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Biphenyl, 2-methyl-; o-Methylbiphenyl; 2-Methyl-1,1’-biphenyl; 2-Methylbiphenyl; 2-Phenyltoluene; o-Phenyltoluene; 1-Methyl-2-phenylbenzene; 2-Methyldiphenyl .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.2344 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of (Meth)Acrylates
This compound can be used in the synthesis of aryloxycarbonyl methyl methacrylate, which is a process involving arylacetyl chloride and sodium methacrylate in the presence of a phase transfer catalyst and sodium iodide .
Photoproduct Analysis
“Methyl 2-methylbiphenyl-4-carboxylate” exhibits characteristic absorption bands of COOH and CH groups, making it useful for photoproduct analysis through techniques like GC-MS and GC-FTIR .
DNA Methylation Studies
While not directly related to “Methyl 2-methylbiphenyl-4-carboxylate”, DNA methylation research is an important field that involves enzymatic methylation of DNA bases, which is crucial for gene regulation and biological health .
properties
IUPAC Name |
methyl 3-methyl-4-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-10-13(15(16)17-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRDKIMMTUWBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705836 | |
Record name | Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892843-59-3 | |
Record name | Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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